5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride

Solubility Salt Selection Formulation

5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride is a specialized halogenated heterocyclic building block supplied as a hydrochloride salt. This compound is a fluorinated analog of 3-methylpicolinic acid, featuring a fluorine atom at the 5-position of the pyridine ring, which significantly elevates its lipophilicity (calculated LogP of the free acid is 1.23 vs.

Molecular Formula C7H7ClFNO2
Molecular Weight 191.59 g/mol
CAS No. 2503207-12-1
Cat. No. B6174982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride
CAS2503207-12-1
Molecular FormulaC7H7ClFNO2
Molecular Weight191.59 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)O)F.Cl
InChIInChI=1S/C7H6FNO2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H
InChIKeyITMSPAHACFMSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 5-Fluoro-3-methylpyridine-2-carboxylic Acid Hydrochloride (CAS 2503207-12-1) for Medicinal Chemistry


5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride is a specialized halogenated heterocyclic building block supplied as a hydrochloride salt. This compound is a fluorinated analog of 3-methylpicolinic acid, featuring a fluorine atom at the 5-position of the pyridine ring, which significantly elevates its lipophilicity (calculated LogP of the free acid is 1.23 vs. 0.36 for the non-fluorinated analog) . Its primary documented synthetic utility is as a critical intermediate in the preparation of potent BACE1 (Beta-Secretase 1) inhibitors for Alzheimer's disease research, where the specific 5-fluoro-3-methyl substitution pattern is crucial for target binding [1]. As a research-grade chemical, standard purity specifications are typically 98% .

Why 5-Fluoro-3-methylpyridine-2-carboxylic Acid Hydrochloride Cannot Be Replaced by Common Analogs


Generic substitution with the free acid form (CAS 1256808-59-9) or other picolinic acid derivatives is problematic for several reasons. The free acid has a calculated LogP of 1.23, which indicates poor aqueous solubility, whereas the hydrochloride salt is designed for enhanced aqueous solubility, directly impacting its handling in aqueous-based coupling reactions and biological assays . Substituting with the non-fluorinated 3-methylpicolinic acid (LogP 0.36) results in a substantial loss of lipophilicity , which can alter membrane permeability and target binding in drug discovery contexts. Furthermore, the specific 5-fluoro-3-methyl regioisomer is a required intermediate in patented BACE1 inhibitor syntheses; using a different regioisomer or halogen analog would lead to a different final molecule with unpredictable biological activity [1].

Quantitative Differentiation Guide for 5-Fluoro-3-methylpyridine-2-carboxylic Acid Hydrochloride Procurement


Enhanced Aqueous Solubility Through Salt Formation vs. Poorly Soluble Free Acid

The hydrochloride salt form of 5-fluoro-3-methylpyridine-2-carboxylic acid is explicitly supplied to overcome the poor aqueous solubility of the parent free acid. The free acid exhibits a high calculated LogP of 1.22730, predicting low water solubility, which limits its direct use in aqueous reactions and biological media . Conversion to the hydrochloride salt increases molecular weight from 155.13 g/mol to 191.59 g/mol and introduces a charged moiety, which typically enhances aqueous solubility by several orders of magnitude, a critical prerequisite for reliable dosing in in vitro ADME and pharmacology assays. In contrast, the HCl salt of the analog 3-methylpicolinic acid (MW 173.6 g/mol) lacks the fluorine atom, resulting in a lower LogP of 0.36 and a different physicochemical profile .

Solubility Salt Selection Formulation

Optimized Lipophilicity for Blood-Brain Barrier Penetration vs. Non-Fluorinated Analogs

In the context of developing CNS-penetrant BACE1 inhibitors for Alzheimer's disease, the lipophilicity of the building block is a critical parameter. The target compound, in its free acid form, has a calculated LogP of 1.22730, which falls within the optimal range for CNS drug design . This represents a significant increase in lipophilicity compared to the non-fluorinated analog 3-methylpicolinic acid, which has a LogP of 0.36 . This difference is quantitatively meaningful, as the addition of a fluorine atom increases LogP by approximately 0.87 units, a change known to profoundly influence brain penetration. The hydrochloride salt then serves as a water-soluble prodrug form of this lipophilic core, facilitating its initial handling before being converted to the active lipophilic species in vivo or during synthesis.

CNS Drug Discovery Lipophilicity BACE1 Inhibitor

Specificity in BACE1 Inhibitor Synthesis vs. 5-Bromo and 5-Chloro Analogs

This compound is a documented upstream intermediate in the synthesis of BACE1 inhibitors described in patents (e.g., WO2017025532A1) [1]. The specific 5-fluoro-3-methyl substitution pattern is required to construct the final pharmacophore. In contrast, the 5-bromo-3-methylpicolinic acid analog is typically used as a precursor for oxazine-based BACE inhibitors via cross-coupling reactions, representing a distinct synthetic pathway . Replacing the 5-fluoro with a 5-chloro or 5-bromo group would alter the steric and electronic properties (e.g., van der Waals volume of F vs. Cl vs. Br), risking a loss of activity in the ultimate target molecule. While direct comparative IC50 data for the final BACE1 inhibitors derived from these specific intermediates is not publicly available, the differentiation is clear: the correct halogen atom at this position is non-negotiable for replicating patented lead series.

Synthetic Intermediate BACE1 Inhibitor Structure-Activity Relationship

Optimal Application Scenarios for Procuring 5-Fluoro-3-methylpyridine-2-carboxylic Acid Hydrochloride


Synthesis of Brain-Penetrant BACE1 Inhibitors for Alzheimer's Disease

This is the primary documented application domain. The compound is used as a starting material in a multi-step synthesis to install the critical 5-fluoro-3-methylpicolinamide moiety into a BACE1 inhibitor scaffold [1]. The hydrochloride salt form is preferred to ensure solubility during the initial coupling step, while the high lipophilicity (LogP 1.23) of the resultant free acid moiety contributes to the final inhibitor's ability to cross the blood-brain barrier, a key requirement for CNS drug targets.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The compound serves as a superior building block over non-fluorinated analogs for lead optimization programs targeting CNS disorders. By incorporating this scaffold, medicinal chemists can increase the LogP of a lead molecule by approximately 0.87 units compared to using 3-methylpicolinic acid . This precise increase in lipophilicity can be instrumental in moving a compound from a high-polarity, peripherally restricted space into the optimal CNS drug-like space (typically LogP 2-5), without the need for additional structural modifications that could compromise potency.

Preclinical Lead Generation for Parkinson's and Other Neurodegenerative Diseases

While the most referenced patent application is for Alzheimer's disease, the inhibition of BACE1 and related aspartyl proteases is a therapeutic strategy of interest across multiple neurodegenerative proteinopathies. The compound is the required building block for synthesizing inhibitors that match a specific patented chemotype [1]. Its high purity (standard 98%) and available quality control documentation (NMR, HPLC) from reputable vendors like Bidepharm make it suitable for generating reproducible preclinical data in exploratory neurodegeneration programs .

Quote Request

Request a Quote for 5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.